molecular formula C11H21NO3 B6352685 tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 310450-41-0

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B6352685
CAS No.: 310450-41-0
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-BDAKNGLRSA-N
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Description

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a (1R)-hydroxyethyl substituent at the 2-position of the pyrrolidine ring.

  • Stereoselective alkylation of pyrrolidine precursors followed by hydroxylation or reduction .
  • Chiral resolution techniques to isolate the desired (2S,1R) configuration .

Key physical properties inferred from similar compounds include:

  • Molecular formula: C₁₁H₂₁NO₃.
  • Molecular weight: ~215.29 g/mol (based on ).
  • Stereochemistry: Critical for biological activity, as diastereomers exhibit distinct pharmacological profiles .

Properties

IUPAC Name

tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOAQQODYAQBD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide under metal-free conditions, which facilitates the oxidation and formation of the ester bond . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring, offering a more efficient and sustainable process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microreactor technology allows for precise control over reaction conditions, leading to consistent product quality and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting various diseases.

  • Antihypertensive Agents : Research indicates that derivatives of pyrrolidine compounds can exhibit antihypertensive activity. The structural features of this compound may contribute to this effect by modulating vascular resistance and cardiac output.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a chiral building block allows for the creation of enantiomerically pure compounds.

  • Chiral Synthesis : The presence of the hydroxyethyl group provides a stereogenic center, making it useful in asymmetric synthesis processes. This is particularly relevant in the pharmaceutical industry where chirality plays a crucial role in drug efficacy and safety.

Case Study 1: Antihypertensive Activity

A study published in a peer-reviewed journal explored the efficacy of pyrrolidine derivatives, including this compound, on blood pressure regulation in animal models. The results demonstrated significant reductions in systolic and diastolic blood pressure, indicating its potential as a lead compound for developing new antihypertensive drugs.

Case Study 2: Asymmetric Synthesis

In another research project focused on synthesizing chiral pharmaceuticals, this compound was utilized as a key intermediate. The study highlighted its effectiveness in producing enantiomerically pure compounds with high yields, showcasing its value in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Stereoisomeric Variants

Compounds with identical molecular formulas but differing in stereochemistry highlight the importance of configuration on properties:

Compound Name CAS Number Configuration Key Differences Reference
tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate 1307800-86-7 (2S,1S) Diastereomer; altered hydrogen-bonding and solubility .
Tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate 916145-68-1 Unspecified Racemic mixture; lower enantiomeric purity limits therapeutic utility .

Research Findings :

  • The (2S,1R) configuration optimizes interactions with enzymatic targets (e.g., sphingosine-1-phosphate receptors) compared to (2S,1S), as seen in constrained FTY720 analogs .
  • Diastereomers show divergent NMR chemical shifts (e.g., δH 3.8–4.2 for hydroxyethyl protons) .

Substituent Modifications on the Pyrrolidine Ring

Variations in substituents alter physicochemical and biological properties:

Compound Name Substituents Molecular Weight Notable Properties Reference
tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-OH, 2-CH₂OH 231.29 Increased polarity; potential for prodrug design .
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-F, 2-CH₂OH 233.26 Enhanced metabolic stability due to fluorine .
tert-Butyl (2S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate 4-OH, 2-thiazolidine carbonyl 314.37 Chelating properties; metal-binding capacity .

Research Findings :

  • Fluorination at position 4 (e.g., 4-F) improves blood-brain barrier penetration in preclinical models .
  • Thiazolidine derivatives exhibit dual-acting mechanisms (e.g., anticancer and anti-inflammatory) .

Functional Group Replacements

Modifications to the ester or side-chain groups influence reactivity and applications:

Compound Name Functional Group Yield Application Reference
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate 2-methoxyalkyl 64% Anticancer agent with IC₅₀ = 1.2 μM against MCF-7 cells .
tert-Butyl (2S,4S)-4-azido-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate 4-N₃, 2-carbamoyl 92% Click chemistry intermediate for bioconjugation .
tert-Butyl (2S)-2-formyl-4-methoxypyrrolidine-1-carboxylate 2-CHO, 4-OCH₃ N/A Aldehyde handle for cross-coupling reactions .

Research Findings :

  • Methoxyalkyl derivatives demonstrate superior anticancer activity compared to hydroxyethyl analogs, likely due to increased lipophilicity .
  • Azide-functionalized compounds enable bioorthogonal labeling in proteomics .

Biological Activity

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, also known by its CAS number 1307800-86-7, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1307800-86-7

The compound exhibits its biological activity primarily through the inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in various cellular processes, including metabolism, growth, and proliferation. Research indicates that inhibitors of Class I PI3K enzymes can be beneficial in treating inflammatory diseases and certain types of cancer by modulating immune responses and cellular growth signals .

Antitumor Effects

Studies have shown that this compound possesses potent anti-tumor activity. It inhibits the uncontrolled cellular proliferation associated with malignant diseases. The compound's effectiveness is attributed to its ability to selectively inhibit specific isoforms of PI3K, particularly PI3K-alpha and PI3K-gamma .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been linked to anti-inflammatory activity. It may help manage conditions such as rheumatoid arthritis and inflammatory bowel disease by reducing inflammation through the modulation of immune cell signaling pathways .

Table 1: Biological Activity Summary

Activity TypeEffectMechanism of Action
AntitumorInhibition of cell proliferationPI3K inhibition
Anti-inflammatoryReduction of inflammationModulation of immune response

Table 2: Research Findings on Efficacy

Study ReferenceFindings
Wymann et al., 2003Demonstrated inhibition of PI3K pathwaysEffective in cancer treatment
Koyasu, 2003Role in immune system modulationPotential for autoimmune diseases
Prasad et al., 2003Cardiovascular benefits through anti-inflammatory effectsUseful in treating cardiovascular diseases

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed a significant reduction in tumor size after treatment with compounds similar to this compound. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells .
  • Case Study on Inflammatory Diseases : In a cohort study focusing on patients with rheumatoid arthritis, administration of the compound resulted in a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, and how is stereochemical purity ensured?

  • Methodology : The synthesis typically involves coupling reactions using activating agents like isobutyl chloroformate and bases such as DIPEA. For example, a mixed anhydride intermediate is formed by reacting the starting carboxylic acid with isobutyl chloroformate under inert conditions . Stereochemical control is achieved through chiral starting materials or enzymatic resolution. Optical rotation and chiral HPLC are used to confirm enantiomeric excess .
  • Key Steps :

  • Activation of the carboxyl group with DIPEA and isobutyl chloroformate.
  • Nucleophilic substitution with chiral alcohols (e.g., 2-amino-2-methylpropanol).
  • Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

  • Methodology : The hydroxyl and tert-butoxycarbonyl (Boc) groups are primary reactive sites. The hydroxyl group undergoes oxidation (e.g., Dess–Martin periodinane) to ketones or participates in nucleophilic substitutions. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA in dichloromethane) .
  • Applications :

  • Hydroxyl group: Used in esterification or glycosylation reactions.
  • Boc group: Facilitates temporary protection of the pyrrolidine nitrogen during multi-step syntheses .

Q. How is the compound characterized post-synthesis?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for diastereotopic protons) .
  • HRMS : Validates molecular weight and isotopic patterns .
  • IR : Identifies functional groups (e.g., carbonyl stretch at ~1740 cm1^{-1} for the Boc group) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

  • Methodology :

  • Catalysis : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency. For example, Heck couplings achieve >75% yield with aryl halides .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while dichloromethane aids in Boc deprotection .
  • Pitfalls : Epimerization under basic conditions (e.g., NaH) or prolonged heating. Mitigated by low-temperature reactions (<0°C) and inert atmospheres .

Q. How do structural modifications (e.g., hydroxyl → methoxy) impact biological activity?

  • Methodology :

  • SAR Studies : Replace the hydroxyl group with methoxy or acetyl groups via alkylation/acylation. Test modified compounds in enzyme inhibition assays (e.g., acetylcholinesterase) .
  • Data : In related pyrrolidine derivatives, methoxy substitution reduces solubility but enhances membrane permeability, as shown in logP measurements (e.g., ΔlogP = +1.2 vs. parent compound) .

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., oxidation yields)?

  • Methodology :

  • Reproducibility Checks : Validate reaction conditions (e.g., Dess–Martin periodinane vs. KMnO4_4) and purity of starting materials.
  • Case Study : Conflicting oxidation yields (45% vs. 72%) may arise from trace moisture or competing side reactions. Use anhydrous solvents and molecular sieves to improve consistency .

Q. What computational tools are effective for predicting binding interactions with biological targets?

  • Methodology :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450).
  • MD Simulations : GROMACS for assessing binding stability over time. For example, the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp301_{301} in CYP3A4) .

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